molecular formula C21H23N5O2S B2410451 N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1216483-87-2

N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2410451
CAS No.: 1216483-87-2
M. Wt: 409.51
InChI Key: BVRQDFYWKDPYRS-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound that features a unique structure combining benzyl, isobutyl, and thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinyl groups

Properties

IUPAC Name

N-benzyl-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-14(2)13-25-20(28)19-16(10-11-29-19)26-17(23-24-21(25)26)8-9-18(27)22-12-15-6-4-3-5-7-15/h3-7,10-11,14H,8-9,12-13H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRQDFYWKDPYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, followed by the introduction of the benzyl and isobutyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)acetamide
  • N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

Uniqueness

N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-e][1,2,4]triazolo moiety integrated with a pyrimidine backbone. Its molecular formula is C18H22N4OC_{18}H_{22}N_4O with a molecular weight of approximately 306.40 g/mol. The structural complexity suggests multiple potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the thienotriazolopyrimidine backbone through cyclization reactions.
  • Introduction of the benzyl group via nucleophilic substitution.
  • Final modifications to achieve the desired propanamide structure.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines have demonstrated efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
N-benzyl derivativeHeLa0.37Induces apoptosis
Sorafenib (reference)HeLa7.91VEGFR inhibition

In vitro studies have shown that N-benzyl derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to growth and survival.

Anti-inflammatory Activity

The compound has been reported to possess anti-inflammatory properties by inhibiting key inflammatory pathways. Molecular docking studies suggest that it binds effectively to targets involved in inflammation regulation:

  • Target Proteins : Inhibitors of NF-kB and COX enzymes.
  • Mechanism : Reduction in pro-inflammatory cytokine production.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Study on Anticancer Activity : A series of thienotriazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. The results indicated promising anticancer properties with low toxicity profiles in normal cells .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds can effectively bind to the active sites of target proteins involved in cancer progression and inflammation .

Q & A

Q. What are the optimized synthetic routes for N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide?

The synthesis involves multi-step organic reactions, including cyclization of the triazoloquinazoline core, followed by functionalization of the propanamide side chain. Key steps require:

  • Temperature control (e.g., 60–80°C for cyclization).
  • Solvent optimization (e.g., DMF or THF for amide coupling).
  • Sequential purification via column chromatography and recrystallization to achieve >95% purity. Yield improvements are achieved by adjusting stoichiometry and catalyst loading (e.g., EDC/HOBt for amide bond formation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and confirms substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 546.02) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the isobutyl group relative to the triazoloquinazoline core .

Q. What are the key structural features influencing its biological activity?

  • Triazoloquinazoline Core : Mediates interactions with ATP-binding pockets in kinases .
  • N-Benzyl Group : Enhances lipophilicity and membrane permeability .
  • Isobutyl Substituent : Modulates steric effects, impacting target selectivity . Structure-activity studies show that altering the benzyl or isobutyl group reduces inhibitory potency by >50% in kinase assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays?

  • Replicate Under Controlled Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding affinity .
  • Purity Verification : Use HPLC (>99% purity threshold) to rule out impurities as confounding factors .

Q. What strategies are employed to elucidate the structure-activity relationships (SAR) of this compound?

  • Molecular Docking : Predict binding modes to targets (e.g., MAPK14) using software like AutoDock Vina, focusing on hydrogen bonds with Glu71 and hydrophobic interactions with Leu74 .
  • Comparative Bioassays : Test analogs with modified substituents (e.g., replacing isobutyl with cyclopropyl) to assess potency shifts .
  • Free Energy Calculations : Use MM/GBSA to quantify binding energy contributions of specific functional groups .

Q. How to design experiments to assess the compound’s pharmacokinetic properties?

  • In Vitro Assays :
  • Microsomal Stability (human liver microsomes): Monitor metabolic degradation over 60 minutes .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction .
    • In Vivo Studies :
  • Administer 10 mg/kg intravenously in rodent models; collect plasma samples at 0, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis .
  • Calculate AUC (area under the curve) and half-life (t1/2) to determine bioavailability .

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